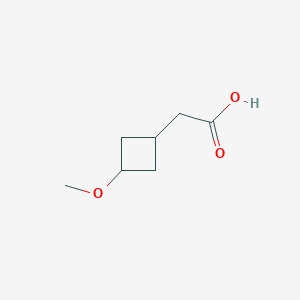

2-(3-Methoxycyclobutyl)acetic acid

Description

Contextualization of Cyclobutylacetic Acid Derivatives in Contemporary Synthetic Endeavors

Cyclobutane (B1203170) derivatives are increasingly recognized for their valuable role in medicinal chemistry and materials science. The four-membered ring, with its inherent ring strain and unique three-dimensional geometry, offers a compelling structural motif for the design of novel bioactive molecules and functional materials. nih.gov The cyclobutane core can act as a rigid scaffold, directing the spatial orientation of appended functional groups, which is a critical factor in optimizing interactions with biological targets. nih.gov

In drug discovery, the incorporation of a cyclobutane ring can enhance metabolic stability, improve oral bioavailability, and provide a means to escape the planarity of traditional aromatic systems. nih.gov Cyclobutylacetic acid derivatives, in particular, serve as valuable building blocks, providing a carboxylic acid handle for further chemical modifications, such as amide bond formation, which is a cornerstone of peptide and small molecule drug synthesis. The development of catalytic methods for the synthesis of highly substituted cyclobutanes has further expanded the accessibility and application of this chemical class in complex molecule synthesis. acs.org

Historical Trajectories and Milestones in the Academic Study of 2-(3-Methoxycyclobutyl)acetic Acid

A comprehensive search of academic databases and patent literature reveals a significant lack of specific information regarding the historical development and key research milestones for this compound. Unlike its more studied parent compound, cyclobutanecarboxylic acid, which has established synthetic routes and applications, this compound does not appear as a primary subject of investigation in published scientific works.

Due to the lack of specific research findings in the public domain, detailed data tables for physicochemical properties and spectroscopic data for this compound cannot be compiled at this time.

Properties

IUPAC Name |

2-(3-methoxycyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDOHSXKPHZCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methoxycyclobutyl Acetic Acid

Stereoselective and Enantioselective Approaches to 2-(3-Methoxycyclobutyl)acetic Acid

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product. Modern organic synthesis offers a powerful toolkit for achieving such control, including the use of chiral auxiliaries, organocatalysis, metal-catalyzed reactions, and chemoenzymatic transformations.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled.

A plausible approach to an enantioselective synthesis of this compound using a chiral auxiliary could involve the asymmetric alkylation of an enolate derived from an acyl oxazolidinone, a strategy widely employed in asymmetric synthesis. wikipedia.orgresearchgate.net For instance, a chiral oxazolidinone, such as one of Evans' auxiliaries, can be acylated with a cyclobutane-based carboxylic acid derivative. The resulting imide can then be deprotonated to form a chiral enolate, which can undergo a diastereoselective alkylation.

A hypothetical reaction scheme is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) |

| 1 | Chiral Oxazolidinone | 3-Methoxycyclobutanecarbonyl chloride | n-BuLi, THF, -78 °C | N-(3-Methoxycyclobutanecarbonyl)oxazolidinone | N/A |

| 2 | N-(3-Methoxycyclobutanecarbonyl)oxazolidinone | Methyl bromoacetate | LDA, THF, -78 °C | Methyl 2-(1-(N-acyl-oxazolidinone)-3-methoxycyclobutyl)acetate | >95% (projected) |

| 3 | Methyl 2-(1-(N-acyl-oxazolidinone)-3-methoxycyclobutyl)acetate | N/A | LiOH, H₂O₂ | This compound + Chiral Auxiliary | >95% (projected) |

This is a proposed synthetic route based on established methodologies.

The stereochemical outcome is directed by the chiral auxiliary, which shields one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face. wikipedia.org The diastereomeric excess (d.e.) in such reactions is often high, frequently exceeding 95%. researchgate.net Subsequent removal of the chiral auxiliary under mild conditions, for example, by hydrolysis with lithium hydroperoxide, would yield the desired enantiomerically enriched this compound. wikipedia.org

Organocatalytic and Metal-Catalyzed Enantioselective Routes

In recent years, organocatalysis and metal-catalysis have emerged as powerful alternatives to chiral auxiliary-based methods for asymmetric synthesis. These approaches often offer higher atom economy and avoid the need for the introduction and removal of the auxiliary.

Organocatalysis: Organocatalytic strategies, particularly those involving enamine and iminium ion intermediates, have been successfully applied to the enantioselective synthesis of substituted cyclobutanes. rsc.orgresearchgate.net A potential organocatalytic route to a precursor of this compound could involve a formal [2+2] cycloaddition. For example, an α,β-unsaturated aldehyde could react with a suitable enamine-forming catalyst to generate a chiral iminium ion, which could then undergo a stereocontrolled cycloaddition with an appropriate ketene (B1206846) acetal (B89532).

Metal-Catalyzed Routes: Transition metal-catalyzed reactions, such as enantioselective [2+2] cycloadditions, are well-established methods for the synthesis of cyclobutanes and cyclobutenes. nih.gov A plausible metal-catalyzed approach could involve the rhodium-catalyzed asymmetric hydrogenation of a suitably substituted cyclobutene (B1205218) precursor. The choice of a chiral phosphine (B1218219) ligand would be crucial for achieving high enantioselectivity. nih.gov

A representative metal-catalyzed reaction could be:

| Catalyst System | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| [Rh(COD)₂]BF₄ / Chiral Bisphosphine Ligand | Methyl 2-(3-methoxycyclobut-1-en-1-yl)acetate | Asymmetric Hydrogenation | Methyl 2-(3-methoxycyclobutyl)acetate | >90% (projected) |

This is a proposed synthetic route based on established methodologies.

Chemoenzymatic Transformations for Stereochemical Control

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to achieve highly efficient and stereoselective synthetic routes. nih.gov Enzymes, such as lipases and esterases, are particularly useful for the kinetic resolution of racemic mixtures or the desymmetrization of meso compounds.

A potential chemoenzymatic strategy for obtaining enantiomerically pure this compound could involve the kinetic resolution of a racemic ester derivative. For example, a racemic mixture of methyl 2-(3-methoxycyclobutyl)acetate could be subjected to enzymatic hydrolysis using a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and ester would provide access to both enantiomers of the target molecule.

| Enzyme | Substrate | Reaction Type | Products | Enantiomeric Excess (e.e.) |

| Candida antarctica Lipase B (CAL-B) | rac-Methyl 2-(3-methoxycyclobutyl)acetate | Kinetic Resolution | (R)-2-(3-Methoxycyclobutyl)acetic acid and (S)-Methyl 2-(3-methoxycyclobutyl)acetate | >99% (for both, projected) |

This is a proposed synthetic route based on established methodologies.

Total Synthesis Strategies and Retrosynthetic Analyses of this compound

The design of a total synthesis for a target molecule like this compound relies heavily on retrosynthetic analysis, a problem-solving technique where the target molecule is broken down into simpler, commercially available starting materials. researchgate.net This process helps in identifying strategic bond disconnections and evaluating different synthetic pathways, such as convergent and linear schemes.

Convergent and Linear Synthetic Schemes

For this compound, a convergent approach could involve the synthesis of a 3-methoxycyclobutane fragment and a separate two-carbon fragment (e.g., a protected acetic acid equivalent), which are then coupled. A linear approach might start from a pre-formed cyclobutane (B1203170) ring and sequentially introduce the methoxy (B1213986) and acetic acid functionalities.

| Synthesis Type | Advantages | Disadvantages |

| Linear | Conceptually simpler to plan. | Lower overall yield for long sequences, a single failed step can halt the entire synthesis. youtube.comwikipedia.org |

| Convergent | Higher overall yields, allows for parallel synthesis of fragments, more flexible. scholarsresearchlibrary.comfiveable.me | May require more complex coupling reactions to join the fragments. |

Strategic Bond Disconnections in the Cyclobutylacetic Framework

Retrosynthetic analysis of this compound would involve identifying key bond disconnections that lead to simplified and readily available precursors.

Disconnection 1: C-C bond of the acetic acid side chain

A primary disconnection would be the C-C bond between the cyclobutane ring and the acetic acid moiety. This leads to a 3-methoxycyclobutyl synthon and a two-carbon synthon.

Forward Synthesis: This disconnection suggests a nucleophilic substitution or a coupling reaction. For instance, a 3-methoxycyclobutyl halide or tosylate could be reacted with a cyanide salt, followed by hydrolysis to the carboxylic acid. Alternatively, a Grignard reagent derived from a 3-methoxycyclobutyl halide could be reacted with carbon dioxide.

Disconnection 2: C-O bond of the methoxy group

Another strategic disconnection is the C-O bond of the methoxy group. This would lead to a 3-hydroxycyclobutylacetic acid derivative.

Forward Synthesis: This suggests a Williamson ether synthesis, where the hydroxyl group of a protected 3-hydroxycyclobutylacetic acid ester is deprotonated and reacted with a methylating agent like methyl iodide or dimethyl sulfate.

Disconnection 3: Cleavage of the cyclobutane ring

A more advanced retrosynthetic approach would involve a [2+2] cycloaddition to form the cyclobutane ring itself. This would lead to two two-carbon fragments.

Forward Synthesis: This strategy would involve the cycloaddition of a ketene acetal with an appropriate alkene. For example, the reaction of methoxyketene (B1253318) with ethyl acrylate (B77674) could potentially form a cyclobutane precursor to the target molecule. The stereochemical outcome of such cycloadditions can often be controlled by the choice of catalysts or reaction conditions.

By considering these different retrosynthetic strategies, a synthetic chemist can devise multiple potential routes to this compound and select the most efficient and stereoselective pathway based on available starting materials and established synthetic methods.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. These principles guide the development of more sustainable chemical production. rsc.org

Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. A key goal of green chemistry is to reduce or eliminate their use. Solvent-free reactions, or those conducted in water, represent a significant step towards this goal.

While a specific solvent-free or aqueous-phase synthesis for this compound is not prominently documented, analogous reactions demonstrate the feasibility of this approach. For instance, the mechanochemical synthesis of various organic compounds, which proceeds in the absence of a bulk solvent, has been shown to be a viable and often more environmentally friendly alternative to solution-based methods. nih.gov Similarly, performing reactions in water, where possible, can drastically reduce the environmental footprint of a synthetic process. A hypothetical aqueous approach to a precursor of this compound could involve a key C-C bond-forming step, such as a conjugate addition, in an aqueous medium, potentially facilitated by surfactants to overcome solubility issues.

To quantify the "greenness" of a synthetic route, metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are employed. nih.govnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com The E-Factor, introduced by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste generated per unit of product. nih.gov

A plausible, albeit traditional, multi-step synthesis of this compound might start from 1,1-cyclobutanedicarboxylic acid. orgsyn.org This route would involve the formation of a diester, followed by reduction, methoxy ether formation, and subsequent chain elongation and hydrolysis. A green chemistry analysis of such a hypothetical route highlights areas for improvement.

Table 1: Hypothetical Green Metrics for a Traditional Synthesis of this compound

| Step | Reaction | Theoretical Atom Economy (%) | Estimated E-Factor |

| 1 | Esterification of 1,1-cyclobutanedicarboxylic acid | 89% | 0.5 - 1.0 |

| 2 | Selective reduction of one ester group | 75% | 5 - 10 |

| 3 | O-methylation of the resulting alcohol | 82% | 2 - 5 |

| 4 | Conversion of the remaining ester to an alkyl halide | 60% | 5 - 15 |

| 5 | Cyanide displacement and hydrolysis | 55% | 10 - 20 |

| Overall | - | < 40% | > 20 |

This table presents a hypothetical analysis based on typical yields and waste generation for these types of reactions.

The analysis reveals that steps involving protecting groups, stoichiometric reagents, and multi-step sequences tend to have lower atom economy and higher E-factors. Advanced methodologies aim to improve these metrics by using catalytic processes and designing more convergent synthetic routes.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical catalysis. scite.ai For the synthesis of this compound, a key chiral precursor would be an enantiomerically pure derivative of 3-methoxycyclobutanone or a related cyclobutane intermediate.

While a specific enzyme for the direct synthesis of 3-methoxycyclobutanone has not been identified, the use of ketoreductases (KREDs) for the asymmetric reduction of prochiral ketones is a well-established industrial strategy. scite.ai A potential biocatalytic approach could involve the enzymatic desymmetrization of a disubstituted cyclobutane precursor. For example, a lipase could selectively hydrolyze one of two ester groups on a symmetric cyclobutane diester, yielding a chiral monoester that can then be converted to the target molecule. Such enzymatic processes are known for their high enantioselectivity, often exceeding 99% enantiomeric excess (ee). scite.ai

Table 2: Potential Biocatalytic Routes to Chiral Cyclobutane Precursors

| Enzyme Class | Transformation | Potential Substrate | Potential Product |

| Ketoreductase (KRED) | Asymmetric reduction | 3-Oxocyclobutanecarboxylate | cis- or trans-3-Hydroxycyclobutanecarboxylate |

| Lipase | Enantioselective hydrolysis | Dimethyl 1,3-cyclobutanedicarboxylate | (1R,3S)-3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid |

| Monooxygenase | Regio- and stereoselective hydroxylation | Methoxycyclobutane (B91622) | 3-Methoxycyclobutanol |

This approach would provide access to enantiomerically pure building blocks, which are crucial for the development of chiral drugs.

Advanced Reaction Technologies for this compound Synthesis

Modern synthetic chemistry is increasingly adopting advanced reaction technologies to improve safety, efficiency, and scalability.

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. nih.govnih.govacs.org

A key step in a potential synthesis of this compound is the conversion of 3-methoxycyclobutanone to a precursor for the acetic acid side chain. A Wittig reaction, for example, could install the necessary two-carbon extension. masterorganicchemistry.comyoutube.comrsc.orgnih.gov Performing such a reaction under flow conditions can significantly reduce reaction times and improve control over the reaction parameters. nih.gov

Table 3: Hypothetical Comparison of Batch vs. Flow Wittig Reaction on 3-Methoxycyclobutanone

| Parameter | Batch Reaction | Flow Reaction |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Mixing | Diffusion limited | Efficient and rapid |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer |

| Safety | Handling of unstable ylides in large quantities | In-situ generation and immediate use of small quantities |

The use of a microreactor for this transformation would allow for precise control over temperature and residence time, potentially leading to higher yields and selectivities compared to batch conditions. nih.gov

Photoredox and electroorganic synthesis are powerful techniques that use light or electricity, respectively, to drive chemical reactions. These methods can often proceed under mild conditions and enable transformations that are difficult to achieve with traditional thermal methods. google.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile tool for the formation of C-C bonds. rsc.orgnih.gov A potential photoredox strategy for synthesizing the core structure of this compound could involve a [2+2] cycloaddition of a methoxy-substituted alkene with a suitable reaction partner. Alternatively, a radical addition-polar cyclization cascade could be employed, where a radical is added to an alkene, followed by a cyclization to form the cyclobutane ring. nih.gov Such reactions are often characterized by their high functional group tolerance and mild conditions. nih.govnih.gov

Electroorganic Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction. google.com The synthesis of carboxylic acids via the electrocarboxylation of organic halides with CO2 is a well-established process. A plausible electroorganic route to this compound would involve the synthesis of a precursor like 1-(bromomethyl)-3-methoxycyclobutane. The electrochemical reduction of this halide in the presence of carbon dioxide would then yield the desired carboxylic acid. This approach avoids the use of organometallic reagents and can often be performed in undivided cells, simplifying the experimental setup. The use of ionic liquids as the electrolyte can further enhance the "green" credentials of the process and improve reaction efficiency.

Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxycyclobutyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations from simple derivatization to more complex synthetic manipulations.

Esterification and Amidation Reactions: Scope and Limitations

The conversion of 2-(3-methoxycyclobutyl)acetic acid to its corresponding esters and amides is a fundamental transformation. However, the steric hindrance imposed by the adjacent cyclobutane (B1203170) ring can influence the reaction rates and yields.

Esterification: Fischer esterification, a common method involving reaction with an alcohol under acidic catalysis, is a viable route. acs.orgnih.gov The yield of this equilibrium-driven reaction can be improved by using an excess of the alcohol or by removing water as it is formed. acs.org For more sterically demanding alcohols, or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org The reaction of sterically hindered carboxylic acids with alcohols can be challenging, and the yields may decrease with increasing bulkiness of the alcohol. orgsyn.org

Amidation: The direct condensation of this compound with amines to form amides generally requires activation of the carboxylic acid. chimia.chresearchgate.netrsc.org Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (B86325) are effective. rsc.org The formation of amides with sterically hindered amines can be particularly challenging, often requiring elevated temperatures or the use of more reactive acylating agents, such as acyl fluorides. rsc.org For instance, the direct coupling of Grignard reagents to isocyanates has been shown to be a robust method for the synthesis of highly sterically hindered amides. chimia.ch

Table 1: Representative Esterification and Amidation Reactions of Sterically Hindered Carboxylic Acids This table presents data for analogous sterically hindered carboxylic acids to infer the reactivity of this compound.

| Carboxylic Acid | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Cyclohexadiene-1-carboxylic acid | t-BuOH, DCC, DMAP | tert-Butyl 2,5-cyclohexadiene-1-carboxylate | 65% | orgsyn.org |

| Boc-proline | Hindered Amine, Acyl Fluoride method | Boc-prolinamide derivative | Good to Excellent | rsc.org |

| Various hindered acids | Electron deficient amines, Acyl Fluoride method | Corresponding amides | Good to Excellent | rsc.org |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(3-methoxycyclobutyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced in situ. libretexts.org

Decarboxylation: Decarboxylation of this compound to yield methoxycyclobutylethane is expected to be challenging under simple thermal conditions. The thermal decarboxylation of acetic acid itself requires high temperatures. usgs.gov However, decarboxylation of cyclobutanecarboxylic acids can be achieved, often at elevated temperatures. thieme-connect.deorgsyn.org For instance, cyclobutane-1,1-dicarboxylic acid can be decarboxylated by heating to 160-170°C. orgsyn.org The presence of the acetic acid moiety (rather than a gem-dicarboxylic acid) in the title compound suggests that more forcing conditions or specialized methods would be necessary for efficient decarboxylation.

Activation of the Carboxyl Group for Further Transformations

To enhance its reactivity towards nucleophiles, the carboxyl group can be converted into a more reactive derivative. youtube.comyoutube.com Common activated forms include acyl chlorides, acyl azides, and mixed anhydrides.

Acyl Chlorides: Treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate can then be readily coupled with a wide range of nucleophiles. youtube.com

Acyl Azides: The carboxylic acid can be converted to an acyl azide (B81097) via its acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Acyl azides are versatile intermediates that can undergo Curtius rearrangement to form isocyanates, which can be trapped by nucleophiles to yield urethanes or ureas. acs.org

Mixed Anhydrides: Reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base generates a mixed carbonic-carboxylic anhydride. This activated species can then be used in situ for reactions with amines or alcohols. youtube.com

Transformations of the Methoxy (B1213986) Group and Cyclobutyl Ring

The methoxy group and the cyclobutane ring offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Cleavage and Functionalization of the Methoxy Ether

The methoxy group, an ether linkage, can be cleaved to reveal a hydroxyl group, yielding 2-(3-hydroxycyclobutyl)acetic acid. This transformation typically requires strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3). The resulting hydroxyl group can then be further functionalized, for example, through oxidation to a ketone or conversion to other functional groups.

Regioselective Functionalization of the Cyclobutyl Ring

The cyclobutane ring can be functionalized, with the existing substituents directing the position of new functional groups. The 1,3-disubstituted pattern of this compound suggests that functionalization at other positions on the ring is feasible. Recent advances in C-H functionalization have enabled the direct and selective introduction of various groups onto cyclobutane rings. nih.govnih.gov For example, catalyst-controlled C-H insertion reactions can provide access to both 1,1- and cis-1,3-disubstituted cyclobutanes. nih.gov Sequential C-H/C-C functionalization strategies have also been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.gov These methods could potentially be adapted to functionalize the cyclobutane ring of this compound or its derivatives.

Table 2: Representative Reactions on Cyclobutane Systems This table presents data for analogous cyclobutane derivatives to infer the reactivity of this compound.

| Substrate | Reagent(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Aryl cyclobutane | Aryldiazoacetate, Rh2(S-2-Cl-5-BrTPCP)4 | cis-1,3-Disubstituted cyclobutane | Catalyst-controlled C-H functionalization | nih.gov |

| Aryl-cyclobutyl ketone | UV light, then Pd(II) catalyst and aryl iodide | cis-1,3-Difunctionalized cyclobutane | Sequential C-H/C-C functionalization | nih.gov |

| Diethyl cyclobutane-1,1-dicarboxylate | 1. KOH, H2O/EtOH, reflux; 2. Heat (160-170°C) | Cyclobutanecarboxylic acid | Hydrolysis and Decarboxylation | thieme-connect.de |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl, reflux | 3-Oxocyclobutanecarboxylic acid | Ketal hydrolysis and decarboxylation | thieme-connect.de |

Ring-Opening and Ring-Expansion Reactions of the Cyclobutane Core

The inherent ring strain of the cyclobutane core in this compound, estimated to be around 26.3 kcal/mol for the parent cyclobutane, is a primary driver for its participation in ring-opening and ring-expansion reactions. masterorganicchemistry.com These transformations can be initiated thermally or catalytically, often proceeding through radical or ionic intermediates.

Theoretical studies on the thermal decomposition of unsubstituted cyclobutane suggest a biradical mechanism for ring-opening. arxiv.orgacs.orgnih.gov The initial step involves the cleavage of a C-C bond to form a tetramethylene biradical. This intermediate can then undergo further reactions, such as fragmentation. For instance, the pyrolysis of cyclobutane to two ethylene (B1197577) molecules has a high activation enthalpy, reflecting the energy required to break the carbon-carbon bond. acs.org While specific studies on this compound are not prevalent, the presence of the methoxy and acetic acid substituents would be expected to influence the regioselectivity and kinetics of such reactions.

Ring-expansion reactions, often catalyzed by acids, can also occur. In a process analogous to the pinacol (B44631) rearrangement, protonation of the methoxy group could lead to its departure and a subsequent 1,2-alkyl shift, resulting in the expansion of the four-membered ring to a more stable five-membered cyclopentane (B165970) derivative. reddit.com The relief of ring strain provides a strong thermodynamic driving force for this type of rearrangement.

Reactivity at the α-Carbon of the Acetic Acid Moiety

The carbon atom alpha to the carboxylic acid group in this compound is a key site for functionalization. Its reactivity stems from the acidity of the α-hydrogens and the ability to form a stabilized enolate intermediate.

Stereoselective α-Functionalization

Achieving stereoselective functionalization at the α-carbon is a significant challenge in organic synthesis. For derivatives of this compound, such as its corresponding esters, the introduction of substituents at the α-position can be controlled using chiral auxiliaries or catalysts. While specific examples for this exact molecule are scarce, general methodologies for the stereoselective α-alkylation of cyclobutanone (B123998) derivatives have been developed and could be adapted. mdpi.com These methods often involve the formation of a chiral enamine or enolate, which then reacts with an electrophile from a sterically defined face.

Formation of Enolates and Their Subsequent Reactions

The α-protons of carboxylic acids and their derivatives are weakly acidic, with pKa values for esters typically around 25. youtube.com Deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can generate an enolate. mnstate.edu This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The general reaction for enolate formation is as follows:

Once formed, the enolate of a derivative of this compound, for example, its ethyl ester, can react with various electrophiles. A common and synthetically useful reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 fashion to introduce a new alkyl group at the α-position. masterorganicchemistry.comlibretexts.orglibretexts.org

Detailed Kinetic and Thermodynamic Studies of Key Transformations

A thorough understanding of the reaction mechanisms requires detailed kinetic and thermodynamic data. While specific experimental studies on this compound are limited, theoretical and experimental work on analogous systems provides valuable insights.

Reaction Mechanism Elucidation via Isotope Labeling

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. pharmacy180.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in reaction rates can indicate whether a bond to that atom is broken in the rate-determining step. For the ring-opening of cyclobutane, studies on deuterated analogs have been crucial in supporting the proposed biradical mechanism. aip.orgosti.govacs.org A primary kinetic isotope effect would be expected for the C-H bond cleavage at the α-carbon during enolate formation, providing evidence for this step being rate-limiting in certain reactions.

Transition State Characterization in Catalyzed and Uncatalyzed Reactions

Computational chemistry allows for the characterization of transition state structures, providing a molecular-level picture of the reaction pathway. For the thermal ring-opening of cyclobutane, theoretical calculations have been used to model the transition state leading to the biradical intermediate. arxiv.orgacs.orgnih.govopenmopac.net These studies help to understand the energetics and geometry of the highest energy point along the reaction coordinate.

In catalyzed reactions, such as the acid-catalyzed ring expansion, the transition state would involve the interaction of the substrate with the catalyst. Characterizing these transition states is essential for understanding catalyst activity and selectivity.

| Transformation | Analogous System | Method | Key Findings |

| Ring-Opening | Cyclobutane | Theoretical (CBS-QB3) | Proceeds via a biradical mechanism. arxiv.orgacs.orgnih.gov |

| α-Deprotonation | Acetic Acid Esters | Experimental (pKa) | α-Protons are weakly acidic (pKa ~25). youtube.com |

| Ring-Opening KIE | Cyclobutane-d8 | Experimental | Supports a biradical pathway. aip.orgosti.gov |

Derivatization and Analogues of 2 3 Methoxycyclobutyl Acetic Acid: Academic Design and Synthesis

Design Principles for Conformationally Restricted Analogues

The design of conformationally restricted analogues of 2-(3-methoxycyclobutyl)acetic acid is a key strategy to enhance molecular rigidity and explore specific binding conformations. The inherent puckered nature of the cyclobutane (B1203170) ring provides a foundational element of conformational constraint. nih.govdalalinstitute.comlibretexts.orglumenlearning.com This non-planar structure reduces torsional strain compared to a flat arrangement. dalalinstitute.comlibretexts.orglumenlearning.com

Key design principles include:

Bioisosteric Replacement: The replacement of the cyclobutane ring with other small, strained aliphatic rings, such as cyclopropane (B1198618), can be explored. nih.gov While cyclopropane has greater ring strain, it offers different geometric vectors for the substituents. dalalinstitute.com The choice of bioisostere can also influence physicochemical properties. nih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com

Incorporation into Larger Scaffolds: Fusing the cyclobutane ring to other ring systems can create highly rigid structures. This approach is seen in natural products like the ladderanes, which are composed of multiple fused cyclobutane units. wikipedia.org

Molecular modeling and computational chemistry are instrumental in the design of these analogues, allowing for the prediction of preferred conformations and the energetic barriers between them. nih.gov These tools help to rationalize the design of analogues with specific three-dimensional arrangements of functional groups.

Synthesis of Chiral and Achiral Analogues with Varied Substitutions

The synthesis of analogues of this compound, both chiral and achiral, with diverse substitutions, is a significant area of research. A variety of synthetic methodologies have been developed to access these complex structures.

Chiral Synthesis:

The enantioselective synthesis of substituted cyclobutanes is crucial for preparing chiral analogues. Key strategies include:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as [2+2] cycloadditions can produce enantiomerically enriched cyclobutane and cyclobutene (B1205218) precursors. nih.gov Chiral organocatalysts, like cinchona-based squaramides, have been successfully employed in Michael additions to cyclobutenes to generate thio-substituted cyclobutanes with high enantioselectivity. rsc.orgnih.govrsc.orgresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of reactions. These auxiliaries can be later removed to yield the desired chiral product.

Resolution of Racemates: Classical resolution techniques, such as the separation of diastereomeric salts or enzymatic resolution, can be used to separate enantiomers from a racemic mixture.

Achiral Synthesis:

For the synthesis of achiral analogues with varied substitutions, several methods are available:

Cycloaddition Reactions: Photochemical [2+2] cycloadditions between alkenes are a common method for forming the cyclobutane ring. acs.org

Ring-Closing Metathesis: This powerful reaction can be used to form cyclobutene precursors, which can then be further functionalized.

Functional Group Interconversion: A wide range of standard organic transformations can be used to introduce or modify substituents on a pre-existing cyclobutane ring.

The synthesis of these analogues often requires multi-step sequences and careful control of reaction conditions to achieve the desired stereochemistry and regiochemistry. acs.org

Table 1: Selected Synthetic Methods for Cyclobutane Derivatives

| Method | Description | Key Features |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed reaction between two alkenes to form a cyclobutane ring. nih.govacs.org | Direct formation of the four-membered ring. |

| Michael Addition to Cyclobutenes | Addition of a nucleophile to an activated cyclobutene. rsc.orgnih.govrsc.orgresearchgate.net | Can be rendered highly enantioselective with chiral catalysts. rsc.orgnih.govrsc.orgresearchgate.net |

| C-H Functionalization | Direct modification of C-H bonds on a pre-existing cyclobutane scaffold. acs.org | Allows for late-stage diversification of analogues. acs.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Model Systems (excluding biological/clinical implications)

Structure-activity relationship (SAR) studies of this compound analogues in non-biological model systems are essential for understanding how structural modifications influence their fundamental chemical and physical properties. These studies provide a foundation for rational design in various chemical applications.

Key aspects investigated in non-biological SAR studies include:

Conformational Preferences: The substitution pattern on the cyclobutane ring significantly impacts its puckering and the orientation of the acetic acid side chain. acs.org Techniques like NMR spectroscopy and X-ray crystallography are used to determine the preferred conformations of different analogues in solution and the solid state.

Physicochemical Properties: Modifications to the structure, such as the introduction of different substituents or the alteration of the carboxylic acid group, can affect properties like lipophilicity, pKa, and solubility. researchgate.net These properties are crucial for understanding the behavior of the molecules in different environments.

Reactivity: The strain of the cyclobutane ring and the electronic nature of the substituents can influence the reactivity of the molecule. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid proton or the susceptibility of the ring to opening reactions.

Table 2: Influence of Structural Modifications on Physicochemical Properties

| Structural Modification | Potential Impact on Physicochemical Properties |

| Introduction of polar groups (e.g., -OH, -NH2) | Increased hydrophilicity, potential for hydrogen bonding. |

| Introduction of non-polar groups (e.g., alkyl, aryl) | Increased lipophilicity. |

| Esterification of the carboxylic acid | Masking of the acidic proton, increased lipophilicity. uobabylon.edu.iq |

| Variation of substituents on the cyclobutane ring | Alteration of molecular shape, dipole moment, and polar surface area. |

By systematically varying the structure of this compound and studying the resulting changes in these fundamental properties, researchers can build a comprehensive understanding of the SAR, which can then be used to guide the design of new analogues with specific desired characteristics. nih.govnih.govebi.ac.uk

Incorporation of this compound into Supramolecular Structures

The unique structural features of this compound make it an intriguing building block for the construction of supramolecular assemblies. The carboxylic acid group is a versatile functional handle for forming non-covalent interactions, particularly hydrogen bonds.

Key principles and strategies for incorporating this molecule into supramolecular structures include:

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or extended one-, two-, or three-dimensional networks. mdpi.com The specific arrangement of these hydrogen bonds can be influenced by the stereochemistry of the cyclobutane ring and the presence of other functional groups.

Coordination Chemistry: The carboxylate group can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The geometry of the cyclobutane ring can play a role in determining the dimensionality and topology of the resulting network.

The study of these supramolecular structures provides insights into the principles of molecular recognition and self-assembly. The ability to control the formation of these higher-order structures is of significant interest in materials science and nanotechnology. lifechemicals.com

Development of Prodrug Concepts from an Organic Synthesis Perspective (excluding dosage/administration)

From an organic synthesis perspective, the development of prodrugs of this compound involves the chemical modification of the carboxylic acid group to create a derivative that can be converted back to the parent compound under specific conditions. nih.gov

The most common prodrug strategy for carboxylic acids is the formation of esters. researchgate.netuobabylon.edu.iq This approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. A wide variety of alcohols can be used to create ester prodrugs with a range of properties. nih.govnih.govresearchgate.net

Key synthetic considerations for developing ester prodrugs include:

Choice of Ester Moiety: The steric and electronic properties of the alcohol used to form the ester will influence the rate of hydrolysis back to the carboxylic acid. uobabylon.edu.iq For example, bulkier esters may be more stable and hydrolyze more slowly.

Synthesis of Specialized Esters: More complex ester prodrugs, such as acyloxymethyl esters, can be synthesized to achieve specific release profiles. acs.orgchemrxiv.org The synthesis of these prodrugs often requires multi-step sequences and the use of specific reagents. chemrxiv.org

Amide Prodrugs: While less common due to the higher stability of the amide bond, amide prodrugs can also be synthesized by reacting the carboxylic acid with an amine. uobabylon.edu.iqnih.govresearchgate.net This often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

The development of these prodrugs from a synthetic standpoint is focused on creating a diverse library of derivatives with varying lability and physicochemical properties, providing a toolkit for potential future applications. nih.govnumberanalytics.com

Stereochemical and Conformational Analyses of 2 3 Methoxycyclobutyl Acetic Acid

Determination of Absolute and Relative Stereochemistry

The presence of two stereocenters in 2-(3-methoxycyclobutyl)acetic acid gives rise to the possibility of multiple stereoisomers. The determination of the precise arrangement of substituents in space, known as absolute and relative stereochemistry, is a fundamental step in the characterization of this compound.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for elucidating the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For this compound, the chromophore of the carboxylic acid group would be the primary focus for ECD and ORD analysis. The sign and magnitude of the Cotton effect in the ECD spectrum, which is a characteristic peak or trough, are highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations for each possible stereoisomer, the absolute configuration can be assigned.

Table 1: Hypothetical ECD Data for Stereoisomers of this compound

| Stereoisomer | Wavelength (nm) of Major Cotton Effect | Sign of Cotton Effect |

| (1R,3R) | ~210 | Positive |

| (1S,3S) | ~210 | Negative |

| (1R,3S) | ~215 | Weakly Positive |

| (1S,3R) | ~215 | Weakly Negative |

Note: The data in this table is illustrative and represents a potential outcome of ECD analysis.

Chemical derivatization is a classical and definitive method for establishing stereochemistry. This involves converting the molecule of interest into a derivative with a known stereochemical marker or a structure that is more amenable to analysis, such as X-ray crystallography.

In the case of this compound, the carboxylic acid functional group provides a convenient handle for derivatization. For instance, it could be reacted with a chiral resolving agent to form diastereomeric salts, which can often be separated by crystallization. The absolute stereochemistry of the separated diastereomer can then be determined, and by logical deduction, the stereochemistry of the original acid is established. Alternatively, the acid could be converted to an amide using a chiral amine of known configuration. The resulting diastereomeric amides can be analyzed by techniques like NMR spectroscopy, where the different spatial environments of the protons and carbons can lead to distinguishable chemical shifts.

Conformational Preferences and Dynamics of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. ic.ac.uklibretexts.org The puckering is a dynamic process, and the ring can flip between different puckered conformations. The presence of substituents on the ring significantly influences the preferred conformation.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key technique for studying the conformational dynamics of cyclic molecules. nih.govresearchgate.netnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the ring protons.

At low temperatures, the interconversion between different ring conformations may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a time-averaged spectrum. researchgate.netmdpi.com Analysis of the coalescence temperature and the line shapes can provide quantitative information about the energy barriers to ring flipping and the relative populations of the different conformers.

Table 2: Exemplary Variable Temperature ¹H-NMR Data for a Ring Proton of this compound

| Temperature (K) | Chemical Shift (ppm) | Linewidth (Hz) |

| 220 | 2.15 (Axial), 2.45 (Equatorial) | Sharp |

| 298 | 2.30 | Broad |

| 350 | 2.30 | Sharp (Averaged) |

Note: This table illustrates the expected changes in the NMR spectrum as a function of temperature due to conformational exchange.

The methoxy (B1213986) and acetic acid substituents on the cyclobutane ring of this compound will have a profound effect on the ring's conformational equilibrium. Large substituents generally prefer to occupy the equatorial position to minimize steric interactions with other groups on the ring.

In the case of a 1,3-disubstituted cyclobutane, there is a competition between the two substituents for the more sterically favorable equatorial position. The relative size of the methoxy and acetic acid groups will determine the predominant conformation. Computational studies on similar systems suggest that the puckering angle of the cyclobutane ring is also influenced by the nature and position of the substituents. researchgate.net For instance, trans-1,3-dicarboxylic acid has been shown to be puckered in the solid state, while its dianion is planar in solution, highlighting the role of intermolecular forces and ionization state. ic.ac.uk

Intermolecular Interactions and Self-Assembly Based on Conformation

The conformation of this compound can dictate its intermolecular interactions and potential for self-assembly. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its orientation (axial or equatorial) will influence its accessibility for forming hydrogen-bonded dimers or larger aggregates.

Theoretical and Computational Investigations of 2 3 Methoxycyclobutyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2-(3-methoxycyclobutyl)acetic acid, these calculations can elucidate its geometry, stability, and the distribution of electrons, which are key determinants of its chemical behavior.

DFT Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and electronic properties of chemical compounds. By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be optimized. This process identifies the most stable arrangement of atoms in the molecule by minimizing its energy.

The optimized geometry reveals crucial bond lengths, bond angles, and dihedral angles. For instance, the puckering of the cyclobutyl ring and the orientation of the methoxy (B1213986) and acetic acid substituents are determined. These structural parameters are essential for understanding the molecule's steric and electronic interactions.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Property | Value |

| Optimized Energy (Hartree) | -537.XXX |

| Dipole Moment (Debye) | 2.XX |

| C1-C2 Bond Length (Å) | 1.5XX |

| C=O Bond Length (Å) | 1.2XX |

| O-H Bond Length (Å) | 0.9XX |

| C-O-C Bond Angle (°) | 11X.X |

| Charge on Carbonyl Carbon (e) | +0.XXX |

| Charge on Hydroxyl Oxygen (e) | -0.XXX |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Orbital Analysis and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and methoxy groups, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the antibonding π* orbital of the carbonyl group.

The analysis of these frontier orbitals helps in predicting the molecule's reactivity towards electrophiles and nucleophiles. For example, a nucleophilic attack would likely target the region of the LUMO, while an electrophilic attack would be directed towards the HOMO. The energies and spatial distributions of the HOMO and LUMO can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -7.XX |

| LUMO Energy | -0.XX |

| HOMO-LUMO Gap | 6.XX |

| Ionization Potential | 7.XX |

| Electron Affinity | 0.XX |

| Global Hardness | 3.XX |

| Global Softness | 0.1XX |

| Electronegativity | 3.XX |

Note: The values in this table are hypothetical and represent the type of data that would be generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are crucial for exploring the conformational flexibility of this compound and understanding how its behavior changes in different environments.

Sampling of Conformational Space

The presence of a flexible cyclobutyl ring and a rotatable acetic acid side chain means that this compound can exist in multiple conformations. MD simulations can systematically explore the potential energy surface of the molecule to identify its low-energy conformers. By simulating the molecule's motion at a given temperature, the simulation can overcome energy barriers and sample a wide range of possible three-dimensional structures.

The results of these simulations can be visualized through Ramachandran-like plots for the relevant dihedral angles, showing the most populated conformational states. This analysis is vital for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Prediction of Dynamic Behavior in Different Media

The behavior of this compound can be significantly influenced by its surroundings. MD simulations can be performed with the molecule solvated in different media, such as water or a non-polar organic solvent, to investigate the effects of solvation.

In contrast, in a non-polar solvent, intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen might be more favorable. MD simulations can predict the prevalence of such intramolecular interactions and how they affect the conformational preferences of the molecule.

Reaction Pathway Prediction and Transition State Locating

Computational chemistry can also be used to explore the potential chemical reactions of this compound. By mapping out the reaction pathways and locating the transition states, researchers can gain a deeper understanding of the reaction mechanisms and predict the feasibility of different chemical transformations.

For instance, the esterification of the carboxylic acid group or the cleavage of the methoxy ether could be investigated. Computational methods can be used to calculate the activation energy barriers for these reactions, providing insights into their kinetics. Transition state theory can then be applied to estimate the reaction rates.

The process of locating a transition state involves finding a first-order saddle point on the potential energy surface. This is a challenging computational task that requires sophisticated algorithms. Once located, the structure of the transition state provides valuable information about the geometry of the molecule as it transforms from reactant to product. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency confirms that the structure is indeed a true transition state.

By elucidating the energetics of different reaction pathways, these computational studies can guide the design of synthetic routes and help in understanding the molecule's metabolic fate.

Computational Elucidation of Catalytic Cycles

The computational investigation of catalytic cycles involving a substrate like this compound would typically employ quantum mechanics (QM) methods, most notably Density Functional Theory (DFT). These studies would aim to map out the entire reaction pathway, identifying reactants, transition states, intermediates, and products for a given catalytic transformation, such as an esterification or amidation reaction.

Researchers would model the interaction of the substrate with a chosen catalyst (e.g., a transition metal complex or an organocatalyst). The process would involve:

Reactant Complex Formation: Modeling the initial binding of this compound and any co-reactants to the catalyst.

Transition State Searching: Locating the transition state structures for each elementary step in the cycle. This is computationally intensive and involves sophisticated algorithms to find the saddle point on the potential energy surface.

Intermediate and Product Complex Characterization: Optimizing the geometries of all intermediates and the final product complex before it dissociates from the catalyst.

Catalyst Regeneration: Ensuring the final step of the computed cycle regenerates the catalyst in its initial state.

The insights gained would reveal the precise mechanism of catalysis, including which bonds are broken and formed, and the role of the catalyst in lowering the activation energy of the reaction.

Energetic Profiles of Elementary Steps in Chemical Transformations

A key output of the computational elucidation of a reaction mechanism is the energetic profile. This profile plots the relative free energy of the system against the reaction coordinate, providing a visual representation of the energy changes throughout the transformation.

For a hypothetical transformation of this compound, computational chemists would calculate:

Activation Energies (ΔG‡): The energy difference between the reactant complex and the transition state for each elementary step. This is the primary determinant of the reaction rate for that step.

Reaction Energies (ΔGr): The energy difference between the reactant and product of each step, indicating whether a step is exergonic (releases energy) or endergonic (requires energy).

Hypothetical Energetic Data for a Generic Esterification Step:

Below is a hypothetical and illustrative data table for a single step in a catalyzed esterification of this compound. This data is not based on actual research and is provided for exemplary purposes only.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex (Acid + Catalyst) | 0.0 | 0.0 |

| Transition State | +21.5 | +25.0 |

| Intermediate Product Complex | -5.2 | -3.0 |

Note: Energies are relative to the initial reactant complex.

Computational Modeling of Molecular Interactions with Model Chemical Receptors (excluding biological activity)

Beyond covalent transformations, computational modeling can be used to study the non-covalent interactions of this compound with model chemical receptors. This is often accomplished using molecular mechanics (MM) or QM/MM hybrid methods, and molecular dynamics (MD) simulations.

The goal is to understand how the molecule binds to a defined chemical environment, such as a synthetic polymer, a functionalized surface, or a synthetic macrocycle, without any biological context. The analysis would focus on:

Binding Pose and Conformation: Predicting the most stable orientation and conformation of the molecule within the receptor's binding site. The puckered nature of the cyclobutane (B1203170) ring and the flexibility of the acetic acid side chain would be key areas of conformational analysis. acs.orgnih.gov

Interaction Energies: Quantifying the strength of the non-covalent interactions responsible for binding. These include hydrogen bonds (between the carboxylic acid and a suitable acceptor/donor), van der Waals forces, and electrostatic interactions. nih.gov The ether group's oxygen and the carboxylic acid's carbonyl oxygen are key hydrogen bond acceptors. nih.gov

Thermodynamics of Binding: Calculating the free energy of binding (ΔG_bind), which indicates the spontaneity and strength of the association between the molecule and the receptor.

MD simulations can provide further insights by showing how the interactions evolve over time, revealing the stability of the bound complex and the dynamics of the molecule within the binding pocket.

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 2 3 Methoxycyclobutyl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. For 2-(3-Methoxycyclobutyl)acetic acid, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C7H12O3.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, driven by the presence of the carboxylic acid and methoxy (B1213986) functional groups, as well as the cyclobutane (B1203170) ring. In short-chain carboxylic acids, prominent fragmentation pathways include the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org The molecular ion of straight-chain carboxylic acids is often weak but typically detectable. youtube.com A significant fragmentation pathway for larger carboxylic acids is the McLafferty rearrangement, which can result in a prominent peak that is often the base peak. youtube.comyoutube.com

The fragmentation of the cyclobutane ring itself can also occur. For instance, the parent molecular ion of cyclobutane (m/z 56) can lose a hydrogen atom to form a [C4H7]+ ion (m/z 55) or a molecule of hydrogen to form a [C4H6]+ ion (m/z 54). docbrown.info

A plausible fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [M-OH]+ | 127.0759 | Loss of hydroxyl radical from the carboxylic acid | |

| [M-OCH3]+ | 113.0603 | Loss of methoxy radical | |

| [M-COOH]+ | 99.0810 | Loss of carboxyl radical | |

| [M-CH2COOH]+ | 85.0653 | Cleavage of the bond between the cyclobutane ring and the acetic acid moiety | |

| [C4H7O]+ | 71.0497 | Fragmentation of the cyclobutane ring |

This table presents hypothetical data based on established fragmentation patterns of related functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution and the solid state.

While a simple one-dimensional ¹H NMR spectrum of cyclobutane shows a single peak around 1.96 ppm, the substituted nature of this compound would result in a more complex spectrum requiring advanced 2D NMR techniques for full assignment. docbrown.info The chemical shifts of protons in cyclobutane derivatives are influenced by the substituents present. researchgate.net Similarly, the ¹³C chemical shift of the methoxy group can vary depending on its environment. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, establishing the connectivity of protons within the cyclobutane ring and the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be crucial for connecting the acetic acid side chain to the cyclobutane ring and for confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is essential for determining the stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-12 | 175-180 |

| Methylene (CH2) | 2.2-2.6 | 40-45 |

| Methine (CH) | 2.0-2.5 | 35-45 |

| Cyclobutane Ring CH | 1.8-2.4 | 30-40 |

| Cyclobutane Ring CH2 | 1.6-2.2 | 20-30 |

| Methoxy (OCH3) | 3.2-3.5 | 55-60 |

| Methine (CH-O) | 3.8-4.2 | 75-85 |

This table presents hypothetical data based on typical chemical shift ranges for the respective functional groups.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are typically broad. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to achieve higher resolution by spinning the sample at a specific angle (54.74°) to the magnetic field. wikipedia.orgemory.edu

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms, which may have distinct crystal packing and intermolecular interactions.

Determine the number of molecules in the asymmetric unit of a crystal.

Provide information on the conformation and dynamics of the molecule in the solid state.

Cross-polarization (CP) techniques are often used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C. emory.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. epequip.com For substituted cyclobutane compounds, specific absorption regions can help confirm the presence of the cyclobutane ring system. dtic.mil

For this compound, key vibrational modes would include:

O-H stretch: A broad absorption in the FT-IR spectrum around 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ in the FT-IR spectrum corresponds to the carbonyl group of the carboxylic acid.

C-O stretch: Absorptions in the 1050-1300 cm⁻¹ region would be indicative of the C-O bonds of the carboxylic acid and the methoxy group.

C-H stretches: Absorptions just below 3000 cm⁻¹ are due to the stretching of the sp³ C-H bonds.

Cyclobutane ring vibrations: The cyclobutane ring exhibits characteristic deformation vibrations. docbrown.info

A table of expected characteristic vibrational frequencies is shown below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | FT-IR, Raman |

| Ether | C-O-C stretch | 1050-1150 | FT-IR, Raman |

| Cyclobutane | Ring deformation | ~900 | FT-IR, Raman |

This table presents hypothetical data based on established group frequencies.

X-ray Crystallography of Co-crystals and Single Crystals for Solid-State Structural Elucidation

In cases where obtaining single crystals of the parent compound is challenging, the formation of co-crystals with a suitable co-former can facilitate crystallization. X-ray crystallography of these co-crystals can still provide the essential structural information of the target molecule. excillum.com The study of intermolecular interactions, such as hydrogen bonding, within the crystal lattice is also a key aspect of X-ray crystallographic analysis. cambridge.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for separating stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for determining the purity of volatile compounds. For this compound, derivatization to a more volatile ester may be necessary for optimal GC analysis. The mass spectrometer provides structural information on the separated components, aiding in the identification of any impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The development of a suitable chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

A hypothetical data table for a chiral HPLC analysis is presented below.

| Enantiomer | Retention Time (min) | Area (%) |

| (R)-2-(3-Methoxycyclobutyl)acetic acid | 8.5 | 99.5 |

| (S)-2-(3-Methoxycyclobutyl)acetic acid | 10.2 | 0.5 |

This table represents a hypothetical chromatogram of a highly enantioenriched sample.

2 3 Methoxycyclobutyl Acetic Acid As a Versatile Building Block in Complex Organic Synthesis

Application in the Construction of Natural Product Cores (academic synthetic strategies)

The inherent strain and defined stereochemistry of the cyclobutane (B1203170) ring in 2-(3-methoxycyclobutyl)acetic acid make it an attractive starting point for the synthesis of complex natural product cores. Synthetic chemists often employ ring-opening or ring-expansion strategies to transform this building block into larger, more elaborate carbocyclic and heterocyclic systems that form the heart of many biologically active natural products.

Academic synthetic strategies have demonstrated the utility of this moiety in accessing key intermediates for polyketide natural products. mdpi.com For instance, the cyclobutane ring can be strategically cleaved to generate linear chains with specific stereochemical arrangements, mimicking the intricate polypropionate backbones found in numerous macrolide antibiotics and other bioactive compounds. mdpi.com The methoxy (B1213986) group can direct further transformations or be converted into other functional groups as required by the synthetic plan.

While direct incorporation of the intact this compound unit into a final natural product is less common, its value lies in its potential as a masked precursor. For example, through carefully designed reaction sequences, the cyclobutane can serve as a template to set multiple stereocenters which are then revealed upon ring cleavage. This approach offers a high degree of stereocontrol, which is paramount in the total synthesis of complex molecules. The development of such strategies underscores the ingenuity of academic research in leveraging the latent reactivity of strained ring systems for the efficient assembly of natural product-like structures. researchgate.net

Utilization in the Synthesis of Macrocyclic Compounds and Heterocycles

The synthesis of macrocycles and heterocycles represents a significant area of chemical research, driven by the prevalence of these motifs in pharmaceuticals and biologically active compounds. mdpi.comnih.gov this compound provides a unique scaffold for the construction of these complex structures.

Macrocyclization Strategies:

The carboxylic acid functionality of this compound is readily activated for amide or ester bond formation, which are key reactions in macrocyclization. core.ac.uk By coupling this building block with a linear precursor containing a terminal amine or alcohol, the cyclobutane moiety can be incorporated into a larger ring structure. The rigidity of the cyclobutane ring can influence the conformation of the resulting macrocycle, which is a critical factor for its biological activity. dtu.dk

Furthermore, the cyclobutane ring itself can be a site for ring-closing metathesis (RCM), a powerful reaction for forming large rings. mdpi.com By introducing an additional alkene functionality into a precursor derived from this compound, intramolecular RCM can be employed to forge the macrocyclic framework. The methoxy group can serve to modulate the reactivity and selectivity of such transformations.

Heterocycle Synthesis:

The functional groups on this compound can be manipulated to participate in various heterocycle-forming reactions. For example, the carboxylic acid can be converted into an amide, which can then undergo intramolecular cyclization with a suitably positioned functional group to form lactams. Alternatively, the cyclobutane ring can be opened under specific conditions to generate intermediates that can be trapped to form five- or six-membered heterocycles. The ability to generate diverse heterocyclic structures from this single building block highlights its versatility in synthetic chemistry. sci-hub.se

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. beilstein-journals.orgresearchgate.net The unique reactivity of this compound makes it an intriguing substrate for the design of novel MCRs and cascade sequences.

Multicomponent Reactions:

The carboxylic acid function of this compound can participate in classic MCRs such as the Ugi or Passerini reactions. rug.nl By combining this building block with an amine, an isocyanide, and a ketone or aldehyde, complex acyclic or heterocyclic structures bearing the cyclobutane moiety can be rapidly assembled. This approach allows for the generation of libraries of diverse compounds for biological screening. rug.nl

Cascade Processes:

The strained cyclobutane ring is a key feature that can initiate cascade reactions. 20.210.105rsc.org Under thermal or Lewis acid-catalyzed conditions, the ring can undergo cleavage, generating a reactive intermediate that can participate in a series of subsequent bond-forming events. researchgate.net For instance, a cascade involving ring-opening followed by an intramolecular cycloaddition could lead to the formation of complex polycyclic systems in a highly stereocontrolled manner. The methoxy group can play a crucial role in directing the stereochemical outcome of these cascade processes. The development of such cascade reactions starting from this compound is an active area of research, with the potential to provide rapid access to novel and complex molecular architectures. nih.govresearchgate.net

Design and Synthesis of Novel Chemical Scaffolds Incorporating the this compound Moiety

The concept of molecular scaffolds is central to medicinal chemistry and drug discovery, providing a framework for the systematic exploration of chemical space. nih.gov The this compound moiety, with its distinct three-dimensional shape and functional group handles, serves as an excellent starting point for the design and synthesis of novel chemical scaffolds. sci-hub.se

By systematically modifying the carboxylic acid and the methoxy group, and by performing reactions on the cyclobutane ring itself, a diverse array of new molecular frameworks can be generated. These scaffolds can then be further elaborated to create libraries of compounds for high-throughput screening.

Table 1: Examples of Synthetic Transformations for Scaffold Diversification

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Amine, Coupling Agent | Amide | Introduction of diverse substituents |

| This compound | Alcohol, Acid Catalyst | Ester | Modification of physicochemical properties |

| This compound | Reducing Agent | 2-(3-Methoxycyclobutyl)ethanol | Precursor for further functionalization |

| This compound | Lewis Acid | Ring-opened products | Access to linear, functionalized scaffolds |

The synthesis of these novel scaffolds often involves leveraging the unique reactivity of the strained four-membered ring. For example, ring-expansion reactions can be employed to convert the cyclobutane into larger carbocycles, such as cyclopentanes or cyclohexanes, while retaining the stereochemical information from the starting material. These larger ring systems can serve as scaffolds for the development of new therapeutic agents. The ability to generate a wide range of structurally distinct scaffolds from a single, readily accessible building block underscores the value of this compound in modern synthetic chemistry. nih.gov

Broader Academic Perspectives and Future Research Directions for 2 3 Methoxycyclobutyl Acetic Acid

Emerging Methodologies and Technologies Applicable to its Study